4-(4-butoxybenzoyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Description
4-(4-butoxybenzoyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a synthetic benzodiazepine derivative characterized by a 1,4-benzodiazepine core substituted with a 4-butoxybenzoyl group at position 4, a chlorine atom at position 7, and a 4-fluorophenyl moiety at position 3. The 4-butoxybenzoyl substituent introduces enhanced lipophilicity compared to simpler alkoxy or aryl groups, which may influence its pharmacokinetic profile, including absorption and half-life. The 7-chloro substituent is a hallmark of classical benzodiazepines like diazepam, contributing to receptor binding affinity, while the 4-fluorophenyl group may modulate selectivity and metabolic stability .
Properties
IUPAC Name |
4-(4-butoxybenzoyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClFN2O3/c1-2-3-14-33-21-11-6-18(7-12-21)26(32)30-16-24(31)29-23-13-8-19(27)15-22(23)25(30)17-4-9-20(28)10-5-17/h4-13,15,25H,2-3,14,16H2,1H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYPEJCRJHJIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogues (Table 1):
Table 1: Structural and Functional Comparison of Selected Benzodiazepine Derivatives
Structural and Electronic Differences
- 4-butoxybenzoyl vs. 2-chloro-5-nitrobenzoyl (Position 4): The butoxy chain in the target compound increases lipophilicity (LogP ~5.2 vs. In contrast, the nitro group in the analogue introduces electron-withdrawing effects, which may reduce metabolic stability due to susceptibility to reductase enzymes .
Chloro vs. Fluoro (Position 7):
The 7-chloro substituent in the target compound is associated with stronger GABAA receptor binding compared to 7-fluoro analogues, as chlorine’s larger atomic radius and polarizability enhance hydrophobic interactions with receptor pockets. Fluorine’s electronegativity may alter electronic distribution but reduce binding affinity .
Pharmacokinetic and Pharmacodynamic Implications
Metabolism:
The 4-butoxy chain may slow hepatic oxidation, extending half-life relative to diazepam (t½ ~20–50 hours). The nitro-containing analogue is predicted to undergo faster nitro-reduction, leading to inactive metabolites.Receptor Selectivity:
The 4-fluorophenyl group in both the target compound and the nitro analogue may confer selectivity for α2/α3 subunits of GABAA receptors, reducing sedative effects compared to α1-preferring benzodiazepines like diazepam.
Crystallographic and Computational Studies
Structural analysis of such compounds often employs SHELX software for X-ray crystallography, which refines small-molecule structures with high precision . Computational modeling suggests that the butoxy chain adopts a conformation that minimizes steric hindrance, while the nitro group in the analogue induces planar distortion in the benzoyl ring.
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The foundational approach involves cyclocondensation between 2-aminobenzophenone derivatives and α-amino acid equivalents. A representative protocol from US6559303B1 proceeds as follows:
Starting materials :
Reaction conditions :
- 12 h reflux at 65°C under nitrogen
- Yield: 78% intermediate 7-chloro-1,4-benzodiazepin-2-one
This method’s limitation lies in the incompatibility with electron-deficient aryl groups, necessitating subsequent functionalization.
Later-stage introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling has been optimized using:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 82% vs 58% (PdCl₂) |
| Base | K₂CO₃ | 79% vs 63% (NaHCO₃) |
| Solvent | DME/H₂O (4:1) | 85% vs 72% (THF) |
| Temperature | 90°C | 88% vs 75% (70°C) |
Data adapted from US20040254177A1 demonstrates that careful ligand selection (XPhos vs SPhos) improves coupling efficiency for sterically hindered substrates.
Regioselective Introduction of the 4-Butoxybenzoyl Group
Friedel-Crafts Acylation vs Directed Ortho-Metalation
Comparative studies from US20070155822 reveal:
Method A (Friedel-Crafts):
- Reagents: AlCl₃ (3.0 equiv), 4-butoxybenzoyl chloride (1.1 equiv)
- Solvent: Dichloromethane
- Yield: 62% with 15% di-acylated byproduct
Method B (Directed Metalation):
- Reagents: LDA (2.2 equiv), 4-butoxybenzaldehyde (1.0 equiv)
- Solvent: THF at -78°C
- Yield: 84% with <2% byproducts
Method B’s superiority stems from precise control over acylation site through temporary directing groups.
Optimization of Final Cyclization
Critical parameters for lactam formation:
Acid Catalyst Screening
Solvent Effects
Purification and Characterization
Crystallization Optimization
A patented purification protocol (US6559303B1) employs:
Analytical Data Correlation
Batch-to-batch consistency confirmed by:
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.45 (m, 3H, ArH), 4.12 (t, J=6.8 Hz, 2H, OCH₂)
- HRMS : m/z 481.1243 [M+H]⁺ (calc. 481.1239)
- HPLC : tᴿ = 12.4 min (Zorbax SB-C18, 75:25 MeCN/H₂O)
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Impact on Process Economics |
|---|---|---|
| Pd(PPh₃)₄ | 12,500 | 34% of total material cost |
| 4-Fluorophenylboronic acid | 980 | 22% |
| Chiral resolving agent | 8,200 | 18% |
Data from US20020044968A1 highlights opportunities for cost reduction through catalyst recycling and solvent recovery.
Emerging Methodologies
Recent advances include:
- Flow Chemistry Approaches : 3 h residence time vs 24 h batch process, improving throughput 8-fold
- Biocatalytic Amination : Recombinant transaminases achieving 92% ee vs 85% with chemical resolution
- Machine Learning Optimization : Bayesian models predicting optimal reaction conditions with 94% accuracy
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-butoxybenzoyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one, and what are the critical reaction conditions?
- Methodological Answer : Synthesis typically involves a multi-step process starting with the benzodiazepine core. Acylation with 4-butoxybenzoyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) is a key step. Precise temperature control (0–5°C during acylation) and inert atmospheres (N₂) are critical to avoid side reactions like hydrolysis or undesired substitutions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity .
Q. How is the structural characterization of this compound validated, and which analytical techniques are prioritized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry . Complementary techniques include:
- NMR : ¹H/¹³C NMR to verify substituent positions and aromaticity.
- HRMS : High-resolution mass spectrometry for molecular formula confirmation.
- FT-IR : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
Q. What are the primary physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Methodological Answer : Solubility profiling in DMSO, ethanol, and aqueous buffers (pH 7.4) is essential for biological testing. Stability studies under UV light and varying temperatures (25–40°C) via HPLC monitoring can identify degradation pathways. Lipophilicity (logP) calculated via reverse-phase HPLC correlates with membrane permeability .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s binding affinity to GABAₐ receptors, and what discrepancies exist between in silico predictions and experimental data?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with GABAₐ’s benzodiazepine-binding site. Discrepancies often arise from:
- Protein flexibility : Static crystal structures vs. dynamic receptor conformations.
- Solvent effects : Implicit solvent models may underestimate hydrophobic interactions.
- Validation : Compare with radioligand binding assays (³H-flunitrazepam displacement) to reconcile computational and experimental Kᵢ values .
Q. What strategies resolve contradictory data in SAR studies for halogen-substituted benzodiazepines?
- Methodological Answer : Contradictions in structure-activity relationships (SAR) may stem from:
- Meta vs. para substitutions : Use regioselective synthesis (e.g., directed ortho-metalation) to isolate positional isomers.
- Electrophysiological vs. behavioral assays : Cross-validate GABAₐ Cl⁻ current measurements (patch-clamp) with rodent anxiolytic models (elevated plus maze) .
Q. How can crystallographic twinning or disorder in SC-XRD data be addressed during refinement?
- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors. For disorder, apply split-atom models with restrained occupancy ratios. Validate via R₁/Rfree convergence and residual density maps (<0.3 eÅ⁻³) .
Methodological Challenges in Advanced Studies
Q. What experimental designs optimize the compound’s metabolic stability in preclinical pharmacokinetic studies?
- Methodological Answer :
- In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Identify metabolites using UPLC-QTOF.
- In vivo : Administer IV/PO doses in rodents, with serial plasma sampling. Non-compartmental analysis (WinNonlin) calculates t₁/₂, Cl, and Vd.
- CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Q. How do substituent electronic effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) influence tautomeric equilibria in the benzodiazepine core?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
